molecular formula C10H6BrF2NO2 B1448906 Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate CAS No. 1805131-02-5

Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate

Cat. No.: B1448906
CAS No.: 1805131-02-5
M. Wt: 290.06 g/mol
InChI Key: IZLFBBMORHHJRO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C10H6BrF2NO2 It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a cyano group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethyl group can enhance the compound’s stability and bioavailability, influencing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate
  • Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

Uniqueness

Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. The presence of both a cyano group and a difluoromethyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)6-3-7(9(12)13)8(11)2-5(6)4-14/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLFBBMORHHJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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